



# **Application Notes: Spectrophotometric Assay** for Formate Dehydrogenase

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Compound of Interest		
Compound Name:	Formate dehydrogenase	
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#### Introduction

Formate dehydrogenase (FDH; EC 1.2.1.2) is an enzyme that catalyzes the NAD+-dependent oxidation of formate to carbon dioxide.[1] This reaction is pivotal in the energy metabolism of methylotrophic microorganisms and plays a role in the stress response of plants.[1] The enzyme is highly specific for both formate and NAD+.[2] Due to the irreversibility of the reaction and its broad pH optimum, FDH is a valuable biocatalyst, particularly for the regeneration of NADH in various enzymatic synthesis processes.[1] A continuous spectrophotometric rate determination assay is a fundamental method for characterizing FDH activity, enabling the study of its kinetics and the screening of potential inhibitors.[3]

#### Principle of the Assay

The enzymatic activity of **formate dehydrogenase** is determined by monitoring the increase in absorbance at 340 nm. This increase is a direct result of the reduction of β-Nicotinamide Adenine Dinucleotide (NAD+) to NADH, which is coupled to the oxidation of formate to carbon dioxide.[3] The rate of NADH formation is directly proportional to the FDH activity under saturating substrate conditions. The reaction is as follows:

Formate + NAD+ ---(Formate Dehydrogenase)---> CO2 + NADH + H+[3]

## **Experimental Protocols**

**Method 1: Standard Assay Protocol** 



This protocol is adapted from a standard procedure for determining FDH activity.[3]

#### Materials and Reagents:

- 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C[3]
- 200 mM Sodium Formate Solution[3]
- 10.5 mM β-Nicotinamide Adenine Dinucleotide (β-NAD) Solution[3]
- Formate Dehydrogenase Enzyme Solution (0.25 0.50 unit/ml)[3]
- Deionized Water
- Spectrophotometer capable of measuring absorbance at 340 nm
- · Cuvettes with a 1 cm light path
- Water bath or temperature-controlled cuvette holder at 37°C

#### Procedure:

- Prepare the reaction mixture by pipetting the following reagents into a cuvette:
  - 1.10 ml Deionized Water
  - 0.75 ml 200 mM Sodium Phosphate Buffer (pH 7.0)
  - 0.75 ml 200 mM Sodium Formate Solution
- Prepare a blank by pipetting the same reagents into a separate cuvette.
- Add 0.30 ml of 10.5 mM β-NAD solution to both the test and blank cuvettes.
- Mix the contents of the cuvettes by inversion and equilibrate to 37°C for 3-5 minutes.
- Initiate the reaction by adding 0.10 ml of the Formate Dehydrogenase Enzyme Solution to the test cuvette. Add 0.10 ml of deionized water to the blank cuvette.



- Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for approximately 5 minutes.
- Record the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear portion of the curve for both the test and blank samples.

Calculation of Enzyme Activity:

One unit of **formate dehydrogenase** is defined as the amount of enzyme that catalyzes the oxidation of 1.0  $\mu$ mole of formate to CO2 per minute in the presence of NAD+ at pH 7.0 and 37°C.[3]

### **Method 2: Kinetic Studies Protocol**

This protocol is designed for determining the kinetic parameters (Km and Vmax) of **formate dehydrogenase**.[4]

Materials and Reagents:

- 100 mM Potassium Phosphate Buffer, pH 7.5 at 25°C[4]
- Stock solutions of Sodium Formate (e.g., 1 M)
- Stock solutions of β-NAD+ (e.g., 100 mM)
- Formate Dehydrogenase Enzyme Solution (e.g., 0.2 μM final concentration)[4]
- Spectrophotometer with a temperature-controlled cell holder at 25°C

Procedure for Determination of Km for Formate:

- Set up a series of reactions with varying concentrations of sodium formate (e.g., 1 mM to 215 mM) while keeping the NAD+ concentration constant and saturating (e.g., 10 mM).[4]
- For each reaction, pipette the required volumes of 100 mM potassium phosphate buffer, NAD+ solution, and sodium formate solution into a cuvette.
- Equilibrate the mixture to 25°C.



- Initiate the reaction by adding a fixed amount of **formate dehydrogenase** enzyme solution.
- Monitor the increase in absorbance at 340 nm and determine the initial velocity (v₀) for each formate concentration.
- Plot the initial velocities against the corresponding formate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for formate.[4]

#### Procedure for Determination of Km for NAD+:

- Set up a series of reactions with varying concentrations of NAD+ (e.g., 0.02 mM to 12 mM)
  while keeping the formate concentration constant and saturating (e.g., 200 mM).[4]
- Follow the same procedure as for the determination of Km for formate.
- Plot the initial velocities against the corresponding NAD+ concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for NAD+.[4]

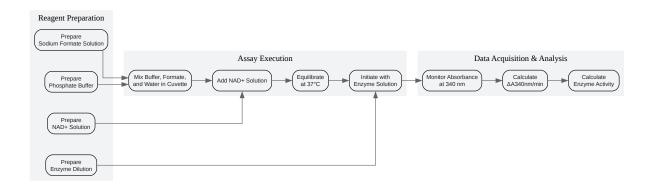
## **Data Presentation**

Table 1: Kinetic Parameters of Formate Dehydrogenase from Candida boidinii

Substrate	Km (mM)	kcat (s <sup>-1</sup> )	Assay Conditions
NAD+	0.02 - 12	Varies	100 mM phosphate buffer, pH 7.5, 25°C, 200 mM formate[4]
Formate	1 - 215	Varies	100 mM phosphate buffer, pH 7.5, 25°C, 10 mM NAD+[4]

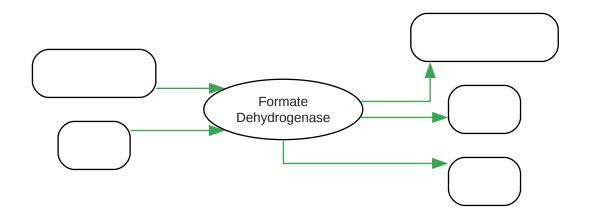
## **Mandatory Visualizations**





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Caption: Experimental workflow for the spectrophotometric assay of **formate dehydrogenase**.



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Caption: Biochemical reaction catalyzed by NAD+-dependent formate dehydrogenase.



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